LogP Differentiation: ~1.3-Unit Lipophilicity Increase Over the 3-Carboxylic Acid Analog (CAS 887591-62-0)
The target compound exhibits a computed LogP of 2.1082 versus a LogP of 0.81 for 1-Boc-3-methylazetidine-3-carboxylic acid (CAS 887591-62-0), yielding a ΔLogP of approximately +1.3 units . This difference is attributable to the propanoic acid side chain (three-carbon spacer) in the target compound replacing the directly attached carboxylic acid in the comparator. A LogP increase of this magnitude corresponds to an approximately 20-fold higher theoretical partition coefficient, which has implications for passive membrane permeability and CNS penetration potential in drug design programs [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.1082 (C12H21NO4, MW 243.30) |
| Comparator Or Baseline | 1-Boc-3-methylazetidine-3-carboxylic acid (CAS 887591-62-0): LogP = 0.81 (ACD/LogP, C10H17NO4, MW 215.25) |
| Quantified Difference | ΔLogP ≈ +1.30 (target is approximately 20-fold more lipophilic by partition coefficient) |
| Conditions | Computed LogP values from vendor-sourced physicochemical data (Leyan for target; ACD/Labs prediction via ChemSpider for comparator) |
Why This Matters
In medicinal chemistry campaigns, a LogP difference of >1 unit can shift a compound between CNS-penetrant and peripherally restricted profiles, making analog selection consequential for target tissue exposure.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098 (class-level reference for LogP impact on permeability) View Source
